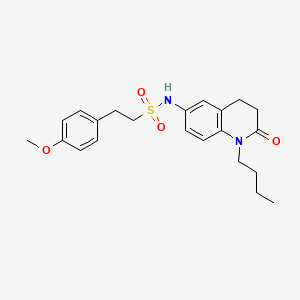

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinyl core substituted with a butyl group and a 2-(4-methoxyphenyl)ethane-1-sulfonamide moiety. The 4-methoxyphenyl group attached via an ethyl chain introduces unique steric and electronic properties, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-3-4-14-24-21-11-8-19(16-18(21)7-12-22(24)25)23-29(26,27)15-13-17-5-9-20(28-2)10-6-17/h5-6,8-11,16,23H,3-4,7,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQKOBQSHBDBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide is a synthetic compound with a unique chemical structure that has garnered attention in pharmacological research. This compound belongs to a class of sulfonamides and is characterized by its quinoline core, which is known for various biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O4S |

| Molecular Weight | 398.52 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The quinoline moiety is known to engage with various enzymes and receptors, influencing biochemical pathways critical for cellular function.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes or signal transduction pathways.

- Receptor Modulation: Interaction with receptors could alter physiological responses, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance:

- A study demonstrated that quinoline derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

Antimicrobial Properties

The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains by inhibiting folate synthesis .

Neuroprotective Effects

Some derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms.

Case Studies

-

Study on Anticancer Effects:

A recent study evaluated the effects of quinoline-based compounds on breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations . -

Antimicrobial Efficacy:

Research conducted on sulfonamide derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -

Neuroprotection in Animal Models:

In animal models of Alzheimer's disease, a related compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function, suggesting a potential role in neuroprotection.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide has shown promise in various biological applications:

Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains. Its mechanism involves inhibiting bacterial enzymes and disrupting cellular processes essential for survival.

Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. It may also induce apoptosis in cancer cells through modulation of transcription factors .

Enzyme Inhibition : As a sulfonamide derivative, it may inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in various metabolic pathways .

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.

- Cancer Research : In a preclinical trial reported in Cancer Letters, researchers investigated the effects of this compound on human cancer cell lines. The findings suggested that it effectively reduced cell viability and induced apoptosis through caspase activation pathways .

- Mechanistic Studies : Further mechanistic insights were provided by a study published in Molecular Pharmacology, which explored how the compound interacts with specific protein targets within cancer cells. This research highlighted its potential as a lead compound for developing new anticancer agents .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound is compared to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide (CAS 946270-61-7), a closely related analog. Key differences lie in the sulfonamide substituents:

*Estimated based on structural similarity to CAS 946270-61-6.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydroquinoline core via a Povarov reaction (aza-Diels-Alder), followed by sulfonylation and alkylation. Key steps include:

- Tetrahydroquinoline formation : Cyclocondensation of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .

- Sulfonylation : Reaction with 2-(4-methoxyphenyl)ethane-1-sulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonamide group .

- Alkylation : Introduction of the butyl group via nucleophilic substitution or reductive amination, requiring precise temperature control (40–60°C) and inert atmosphere .

- Optimization : Use of continuous flow reactors for the Povarov reaction improves scalability and reduces side products .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Standard analytical techniques include:

- HPLC/MS : To assess purity (>98%) and detect impurities.

- NMR spectroscopy : 1H/13C NMR confirms the tetrahydroquinoline core (δ 2.5–3.5 ppm for CH2 groups) and sulfonamide NH (δ 8.0–8.5 ppm) .

- X-ray crystallography : Resolves stereochemistry of the tetrahydroquinoline ring and sulfonamide orientation .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for storage and formulation .

Q. What functional groups contribute to its biological activity, and how can they be modified?

- Methodological Answer : Key pharmacophores include:

- Tetrahydroquinoline core : The 2-oxo group and NH participate in hydrogen bonding with biological targets .

- 4-Methoxyphenyl sulfonamide : Enhances lipophilicity and membrane permeability; substitution with fluorine or isopropyl groups alters enzyme affinity .

- Butyl chain : Modulating length (e.g., ethyl vs. butyl) impacts pharmacokinetics (e.g., half-life) .

- Experimental approach : Systematic SAR studies using analogs with varied substituents (e.g., 4-fluorophenyl or 4-isopropylbenzenesulfonamide) .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target isoform specificity. Strategies include:

- Dose-response curves : Validate IC50 values across multiple replicates and orthogonal assays (e.g., fluorescence polarization vs. calorimetry).

- Structural analysis : Compare binding modes via molecular docking (e.g., sulfonamide interactions with catalytic residues) .

- Cofactor dependence : Test inhibition in the presence/absence of ATP or Mg²+ ions, which modulate enzyme conformations .

Q. What strategies improve the compound’s pharmacokinetics while retaining target affinity?

- Methodological Answer :

- Prodrug design : Introduce ester or phosphate groups on the sulfonamide to enhance solubility .

- Metabolic stability : Replace the 4-methoxyphenyl group with a trifluoromethyl group to reduce CYP450-mediated oxidation .

- Plasma protein binding (PPB) : Use SPR or equilibrium dialysis to assess PPB; modify the butyl chain to lower affinity for serum albumin .

Q. How does the compound interact with off-target receptors, and what computational tools can predict this?

- Methodological Answer :

- Off-target profiling : Screen against panels like Eurofins’ SafetyScreen44 or use high-throughput docking (e.g., AutoDock Vina) .

- Machine learning : Train models on ChEMBL data to predict polypharmacology risks based on structural fingerprints .

- Cryo-EM/SPR : Validate predicted interactions with biophysical assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.